

refining Bevurogant treatment schedule for chronic inflammation models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bevurogant

Cat. No.: B8218018

[Get Quote](#)

Technical Support Center: Bevurogant in Chronic Inflammation Models

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **Bevurogant** (BI 730357) in preclinical chronic inflammation models. The information is presented in a question-and-answer format to directly address potential issues during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **Bevurogant** and what is its mechanism of action?

Bevurogant (also known as BI 730357) is an orally available small molecule that functions as a retinoid-related orphan receptor-gamma t (ROR γ t) antagonist. ROR γ t is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17). By inhibiting ROR γ t, **Bevurogant** aims to suppress the Th17 inflammatory pathway, which is a critical driver in many autoimmune and chronic inflammatory diseases.

Q2: For which chronic inflammatory diseases is **Bevurogant** being investigated?

Bevurogant has been primarily investigated for the treatment of moderate-to-severe plaque psoriasis.^{[1][2]} The underlying mechanism, targeting the IL-23/Th17 axis, suggests potential

therapeutic applications in other chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][4]

Q3: What is the clinical experience with **Bevurogant** in terms of dosing and efficacy?

A Phase II clinical trial in patients with moderate-to-severe plaque psoriasis evaluated several oral doses of **Bevurogant**. The highest efficacy was observed with a 200 mg once-daily (QD) dose, where 30% of patients achieved a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, and 35% at 24 weeks.[1] Higher doses did not show a significant increase in response. It is important to note that the long-term extension trial for **Bevurogant** was discontinued due to limited efficacy compared to existing biologic therapies and concerns arising from a nonhuman carcinogenicity study.

Troubleshooting Guide

Q1: I am seeing high variability in the response to **Bevurogant** in my animal model. What could be the cause?

High variability in in vivo studies with ROR γ t antagonists can stem from several factors:

- **Formulation and Bioavailability:** ROR γ t antagonists are often lipophilic molecules with poor aqueous solubility. Inconsistent formulation can lead to variable absorption and bioavailability. Ensure the compound is fully solubilized and stable in the vehicle. For oral administration, consider using vehicles such as 0.5% methylcellulose with 0.25% Tween 80.
- **Dosing Time and Frequency:** The timing of administration relative to the disease induction and the dosing frequency are critical. For instance, in some models, prophylactic administration (before or at the time of disease induction) may be more effective than therapeutic administration. The pharmacokinetic profile of the specific ROR γ t antagonist will determine the optimal dosing frequency (e.g., once or twice daily).
- **Animal Model Specifics:** The choice of animal model and the specific strain of rodent can influence the outcome. For example, different mouse strains can have varying immune responses. The method of disease induction (e.g., collagen-induced arthritis vs. collagen antibody-induced arthritis) also plays a significant role in the inflammatory pathways activated and the potential response to a ROR γ t inhibitor.

- **Gut Microbiome:** The gut microbiome can influence the host's immune system and the development of inflammatory diseases. Variations in the microbiome between individual animals could contribute to different responses to immunomodulatory drugs.

Q2: I am not observing the expected reduction in IL-17 levels after **Bevurogant** treatment. What should I check?

- **Timing of Sample Collection:** Ensure that tissue or blood samples are collected at a time point when a significant drug effect is expected, based on the compound's pharmacokinetics and the dynamics of the inflammatory response in your model.
- **Assay Sensitivity:** Verify the sensitivity and specificity of your IL-17 measurement assay (e.g., ELISA, flow cytometry).
- **Drug Exposure:** If possible, measure the plasma or tissue concentration of **Bevurogant** to confirm adequate drug exposure in the treated animals.
- **Alternative Inflammatory Pathways:** While the ROR γ t/Th17 axis is crucial, other inflammatory pathways may be dominant in your specific model or at the particular stage of the disease you are studying. Consider analyzing other relevant cytokines and cell populations.

Q3: Are there any known off-target effects or toxicities associated with ROR γ t antagonists?

A key concern with ROR γ t inhibitors is their potential impact on thymocytes, as ROR γ t is essential for their development and survival. This can lead to thymus-related side effects. Additionally, as noted from the **Bevurogant** clinical trial, long-term safety, including carcinogenicity, is a consideration that needs to be monitored in preclinical studies.

Data Presentation

Table 1: Summary of Preclinical Studies with Oral ROR γ t Antagonists in Chronic Inflammation Models

Compound	Animal Model	Disease	Dosing Regimen (Oral)	Key Findings	Reference
A213	IL-23-injection model (mouse)	Psoriasis	30-300 mg/kg	Attenuation of skin inflammation, reduced IL-17A expression.	
JNJ-54271074	Collagen-induced arthritis (mouse)	Rheumatoid Arthritis	10, 30, or 60 mg/kg	Dose-dependent suppression of joint inflammation.	
JNJ-54271074	IL-23-induced psoriasis-like model (mouse)	Psoriasis	Not specified	Dose-dependent inhibition of skin inflammation and cytokine expression.	
GSK805	Experimental Autoimmune Encephalomyelitis (EAE) (mouse)	Multiple Sclerosis	10 mg/kg daily	Amelioration of EAE symptoms.	
Compound 3	Imiquimod-induced skin inflammation (mouse)	Psoriasis	25, 50, or 100 mg/kg	Reduced ear thickening and Th17-cytokine gene expression.	

Table 2: Summary of **Bevurogant** (BI 730357) Phase II Clinical Trial in Plaque Psoriasis

Dosing Regimen (Oral)	Primary Endpoint (PASI 75 at 12 weeks)	Efficacy at 24 weeks (PASI 75)	Tolerability	Reference
25, 50, 100 mg QD	Not specified in detail	Not specified in detail	Generally well tolerated	
200 mg QD	30% of patients	35% of patients	Generally well tolerated	
400 mg QD	No significant increase in response over 200 mg QD	No significant increase in response over 200 mg QD	Generally well tolerated	
200 mg BID	No significant increase in response over 200 mg QD	No significant increase in response over 200 mg QD	Generally well tolerated	
Placebo	0% of patients	Not applicable	-	

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (General Protocol based on RORyt antagonist studies)

Objective: To evaluate the efficacy of an orally administered RORyt antagonist in reducing psoriasis-like skin inflammation.

Materials:

- 8-12 week old BALB/c or C57BL/6 mice.
- Imiquimod cream (5%).
- RORyt antagonist (e.g., **Bevurogant**).

- Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.25% Tween 80).
- Calipers for measuring ear thickness.
- Reagents for RNA extraction, cDNA synthesis, and qPCR.
- Reagents for histological analysis (formalin, paraffin, H&E stain).

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Grouping: Randomly divide mice into groups (e.g., Naive, Vehicle + Imiquimod, RORyt antagonist + Imiquimod).
- Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
- Treatment: Administer the RORyt antagonist or vehicle by oral gavage once or twice daily, starting from day 0 (the first day of imiquimod application) until the end of the experiment. Dosing can be prophylactic (starting on day 0) or therapeutic (starting after disease establishment).
- Monitoring:
 - Record body weight daily.
 - Measure ear thickness daily using calipers.
 - Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0 to 4 for each parameter).
- Endpoint Analysis (at the end of the study):
 - Euthanize mice and collect ear and back skin samples.
 - Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, section, and stain with H&E to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

- Gene Expression: Snap-freeze a portion of the skin in liquid nitrogen for subsequent RNA extraction and qPCR analysis of inflammatory markers such as Il17a, Il17f, and Il22.

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice (General Protocol based on RORyt antagonist studies)

Objective: To assess the efficacy of an orally administered RORyt antagonist in a mouse model of rheumatoid arthritis.

Materials:

- 8-10 week old DBA/1 mice.
- Bovine or chicken type II collagen.
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- RORyt antagonist (e.g., **Bevurogant**).
- Vehicle for oral gavage.
- Calipers for measuring paw thickness.

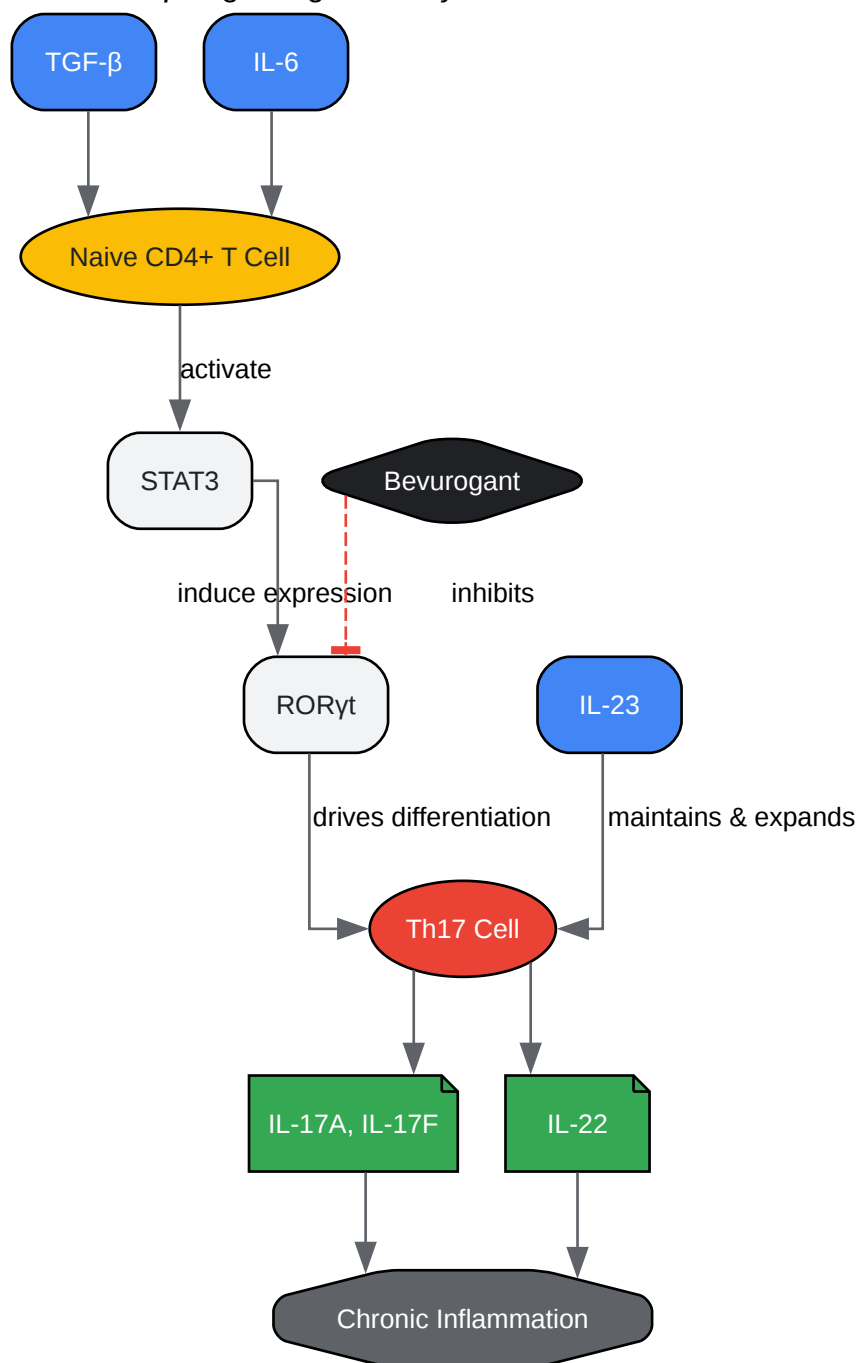
Procedure:

- Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 μ L of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 μ L of the emulsion intradermally at the base of the tail.
- Treatment: Begin oral administration of the RORyt antagonist or vehicle daily, starting either prophylactically (e.g., from day 0 or day 20) or therapeutically (after the onset of clinical signs of arthritis).
- Clinical Scoring: Monitor mice for signs of arthritis starting from day 21. Score each paw for erythema and swelling on a scale of 0-4. The maximum clinical score per mouse is 16.

- Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every 2-3 days.
- Endpoint Analysis (e.g., Day 35-42):
 - Euthanize mice and collect paws.
 - Histology: Fix paws in formalin, decalcify, embed in paraffin, section, and stain with H&E and Safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
 - Cytokine Analysis: Collect serum to measure levels of IL-17A and other relevant cytokines by ELISA. Alternatively, draining lymph nodes can be harvested, and cells can be re-stimulated ex vivo to measure cytokine production.

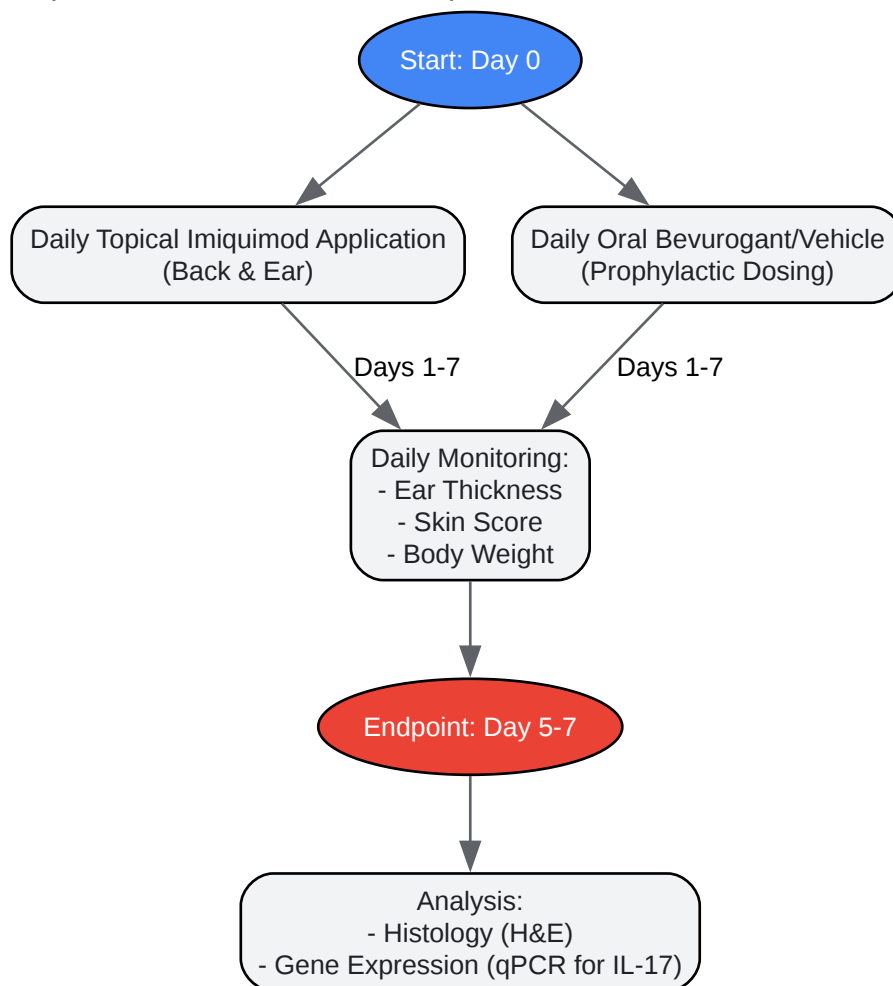
Visualizations

RORyt Signaling Pathway in Th17 Differentiation

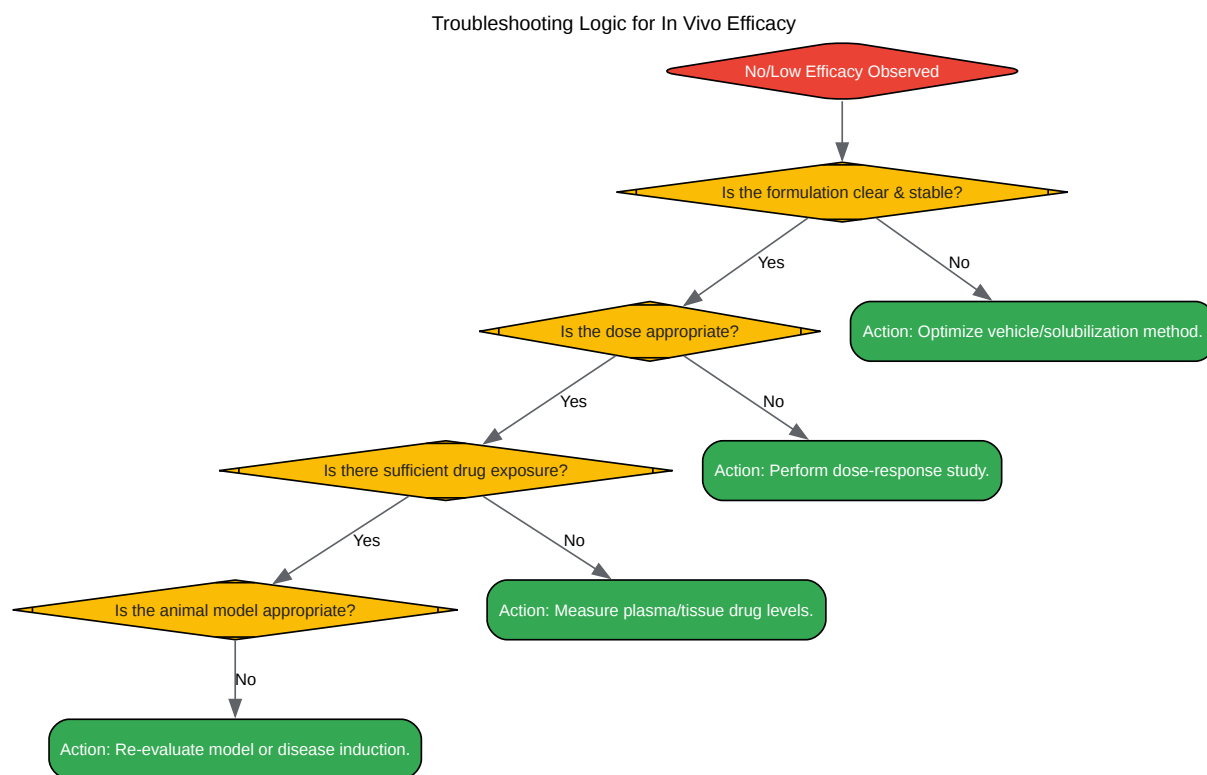
[Click to download full resolution via product page](#)

Caption: RORyt signaling pathway in Th17 cell differentiation and its inhibition by **Bevurogant**.

Experimental Workflow for Imiquimod-Induced Psoriasis Model

[Click to download full resolution via product page](#)

Caption: Workflow for testing **Bevurogant** in a mouse model of psoriasis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BI 730357, a RORyt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 2. Phase II Randomized Trial of BI 730357, an Oral RORyt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RORyt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [refining Bevurogant treatment schedule for chronic inflammation models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8218018#refining-bevurogant-treatment-schedule-for-chronic-inflammation-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com